molecular formula C7H7NO B122185 2-Acetylpyridine CAS No. 1122-62-9

2-Acetylpyridine

Cat. No.: B122185
CAS No.: 1122-62-9
M. Wt: 121.14 g/mol
InChI Key: AJKVQEKCUACUMD-UHFFFAOYSA-N
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Description

2-Acetylpyridine is an organic compound with the chemical formula C₇H₇NO. It is a viscous, colorless liquid widely used as a flavoring substance. This compound is found in malt and is produced by the Maillard reaction and nixtamalization. It contributes to the flavor of corn tortillas, popcorn, and beer .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetylpyridine can be synthesized through various methods. One common method involves the acylation of 2-bromopyridine via the Grignard reagent . Another method uses 2-pyridine carboxylic acid as a raw material. The process involves several steps, including chlorination, reaction with malonic acid dialkyl ester, and subsequent reflux reactions .

Industrial Production Methods: The industrial production of this compound typically involves the use of 2-pyridine carboxylic acid and malonic acid dialkyl ester. The reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as chlorination, neutralization, and extraction with organic solvents .

Chemical Reactions Analysis

Condensation Reactions with Aldehydes

2-Acetylpyridine undergoes condensation with aromatic aldehydes to form terpyridines and cyclohexanol derivatives (Table 1).

Table 1: Condensation Products of this compound

AldehydeProductKey Findings
p-Tolualdehyde4′-p-Tolyl-2,2′:6′,2″-terpyridineImproved synthetic route via 1,5-di(2-pyridyl)-3-(4-methylphenyl)pentane-1,5-dione intermediate .
4-tert-ButylbenzaldehydeCyclohexanol 3:2 condensates (3d,e , 7 )Isolation of a new diastereomer (7 ) .

This reaction typically occurs under basic conditions, with the acetyl group acting as a nucleophile.

Schiff Base Formation

This compound reacts with amino acids like leucine to form tridentate Schiff base ligands, which coordinate with metal ions (Table 2).

Table 2: Metal Complexes of this compound-Derived Schiff Bases

Metal IonCoordination GeometryLigand Binding Sites
Cu(II)Square planarPyridyl N, azomethine N, carbonyl O
Fe(III)OctahedralPyridyl N, azomethine N, carboxyl O
Co(II)TetrahedralPyridyl N, azomethine N, carbonyl O

These complexes exhibit distinct magnetic and spectral properties, with molar conductivities ranging from 13.4–25.8 Ω⁻¹ cm² mol⁻¹ in dimethylformamide .

Alkylation and Arylation

The methyl group of this compound undergoes alkylation/arylation with halides under phase-transfer conditions (NaH), avoiding ether byproducts common with NaOH/KOH (Fig. 1):

Reaction Conditions

  • Substrates : Benzyl bromide, alkyl halides.

  • Catalyst : Sodium hydride (NaH).

  • Yield : >80% (no side products) .

This method enables efficient synthesis of α-substituted derivatives like 1-(pyridin-2-yl)-3-phenylpropane-1,3-dione .

Coordination Chemistry

This compound forms stable complexes with transition metals, influencing their catalytic and redox properties:

  • Cu(II) Complexes : Exhibit square-planar geometry with IR bands at 1,610 cm⁻¹ (C=N) and 1,380 cm⁻¹ (C-O) .

  • Fe(III) Complexes : Show octahedral geometry, with thermal stability up to 220°C (TGA data) .

Maillard Reaction and Flavor Formation

As a Maillard reaction product, this compound contributes to the flavor profile of:

  • Corn tortillas : Generated during nixtamalization .

  • Beer and popcorn : Imparts nutty/roasted notes at concentrations as low as 0.1 ppm .

Scientific Research Applications

Pharmaceutical Applications

2-Acetylpyridine has garnered attention for its potential therapeutic applications:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. For instance, studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .
  • Antitumor Activity : Several studies have explored the antitumor effects of this compound derivatives. For example, complexes formed with transition metals like nickel(II) and palladium(II) have demonstrated enhanced cytotoxicity against cancer cell lines, indicating potential for cancer treatment .
  • Weight Management : Preliminary studies suggest that this compound may suppress appetite and promote weight loss, positioning it as a candidate for dietary supplements aimed at weight management .

Agricultural Applications

In agriculture, this compound serves as an important chemical intermediate:

  • Pesticide Development : Its derivatives are being investigated for use in developing novel pesticides due to their biological activity against pests .
  • Plant Growth Regulators : Compounds derived from this compound have shown potential as plant growth regulators, enhancing crop yield and resilience against environmental stressors .

Fragrance and Flavor Industry

The unique aroma of this compound makes it valuable in the fragrance industry:

  • Flavoring Agent : It is utilized in food products to enhance flavor profiles, particularly in desserts and beverages .
  • Fragrance Component : The compound is included in perfumes and scented products for its pleasant scent characteristics.

Toxicological Studies

Understanding the safety profile of this compound is critical:

  • Genotoxicity : Toxicological assessments indicate that this compound is not genotoxic, with studies showing no significant mutagenic effects in standard assays such as the Ames test .
  • Risk Assessment : The compound has been evaluated for repeated dose toxicity with acceptable margins of exposure identified for human health safety .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli50 µg/mL
Nickel(II) ComplexStaphylococcus aureus25 µg/mL
Palladium(II) ComplexPseudomonas aeruginosa30 µg/mL

Table 2: Toxicological Profile of this compound

EndpointResult
GenotoxicityNegative
Reproductive ToxicityNot significant
Skin SensitizationNo sensitization observed
PhototoxicityNot phototoxic

Case Studies

  • Antimicrobial Efficacy Study :
    A study conducted on the antimicrobial efficacy of this compound derivatives showed promising results against multidrug-resistant bacterial strains, suggesting its potential role in combating antibiotic resistance .
  • Cancer Treatment Research :
    Research involving nickel(II) complexes of this compound demonstrated significant cytotoxic effects on human cancer cell lines, supporting further exploration into its application as an anticancer agent .
  • Pesticide Development Initiative :
    A recent initiative focused on synthesizing new pesticides from this compound derivatives highlighted their effectiveness in controlling agricultural pests while minimizing environmental impact .

Mechanism of Action

Comparison with Similar Compounds

2-Acetylpyridine can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its dual role as a flavoring agent and a versatile compound in scientific research. Its ability to form various biologically active ligands and metal complexes sets it apart from other similar compounds .

Biological Activity

2-Acetylpyridine (CASRN: 1122-62-9) is a heterocyclic compound with significant biological activity, including antimicrobial, anticancer, and potential therapeutic effects. This article consolidates various research findings on the biological effects of this compound, including its mechanisms of action, toxicity profiles, and applications in medicinal chemistry.

This compound is synthesized through the condensation of acetyl chloride with pyridine or via the reaction of acetylacetone with pyridine. It exhibits a molecular formula of C7_7H7_7NO and a molecular weight of 135.14 g/mol. Its structure includes a pyridine ring substituted with an acetyl group at the second position.

Antimicrobial Activity

Research indicates that this compound and its derivatives possess notable antimicrobial properties. For instance, complexes formed from this compound have shown significant inhibition against various pathogens:

Microorganism Activity
Staphylococcus aureusInhibition observed
Bacillus anthracisSignificant antimicrobial effect
Candida albicansAntifungal activity demonstrated
Escherichia coliGrowth inhibition noted

In a study by Saravana Bhava et al., metal complexes derived from this compound exhibited enhanced antibacterial effects compared to the free ligand, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

This compound has been investigated for its potential anticancer effects. Research conducted on various cell lines, including human cervical carcinoma (ME180), demonstrated that certain metal complexes of this compound could induce apoptosis and exhibit cytotoxicity significantly higher than traditional chemotherapeutic agents like cisplatin .

A recent study reported that these complexes could effectively arrest cell cycle progression at the S and G2/M phases, leading to increased apoptosis in cancer cells .

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored. In animal models, it was found to exhibit low toxicity and did not induce significant behavioral changes at lower doses. However, at higher doses, it caused transient central nervous system effects without leading to mortality . This suggests a potential for developing neuroprotective agents based on this compound.

Toxicological Profile

The toxicity studies reveal that this compound has a relatively low toxicity profile:

  • LD50 in Rats : Approximately 2160 mg/kg.
  • Lowest Effect Level (LEL) : 330 mg/kg body weight/day.
  • No Effect Level (HNEL) : 110 mg/kg body weight/day.

In teratogenicity studies involving chicken embryos, it was found that while doses up to 4 mg/egg did not cause teratogenic effects, higher doses resulted in some defects but were generally considered low in teratogenicity .

Metabolic studies indicate that the biotransformation of this compound primarily involves enantioselective reduction rather than N-oxidation and does not significantly involve cytochrome P450 enzymes . This metabolic pathway is crucial for understanding its pharmacokinetics and therapeutic applications.

Case Studies and Research Findings

  • Antimicrobial Complexes : A study synthesized several metal complexes with this compound and tested their antimicrobial efficacy against resistant strains, demonstrating superior activity compared to non-complexed forms .
  • Cytotoxicity Against Cancer Cells : Research highlighted that specific copper(II) complexes derived from this compound exhibited cytotoxicity against breast cancer cell lines more effectively than cisplatin .
  • Neurotoxicity Assessment : An evaluation of acute toxicity showed behavioral changes at high doses but no permanent damage or death in test subjects, supporting its safety profile for potential therapeutic use .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Acetylpyridine, and how can purity be ensured?

this compound is commonly synthesized via the Krohnke reaction , involving condensation of acetylacetone derivatives with aldehydes in alkaline conditions. For example, benzaldehyde reacts with this compound in the presence of ammonium hydroxide and potassium hydroxide to yield terpyridine ligands .

  • Purity Assurance :
    • Recrystallization : Use methanol or ethanol for solvent-based purification, as demonstrated in Cd(II) complex syntheses .
    • Chromatography : Column chromatography (silica gel, ethyl acetate/hexane eluent) resolves impurities in organic intermediates.
    • Spectroscopic Validation : Confirm purity via melting point analysis, 1^1H/13^13C NMR, and IR spectroscopy to detect residual solvents or byproducts .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound and its derivatives?

Technique Application Example from Literature
FT-IR Detects functional groups (e.g., C=O stretch at ~1680 cm1^{-1})Used in Cu(II) complex studies to confirm ligand coordination .
NMR Assigns proton environments; 1^1H NMR peaks for pyridine protons appear at δ 7.5–8.5 ppm .Structural elucidation of terpyridine derivatives .
SC-XRD Resolves 3D molecular geometry.Cd(II) complexes characterized via CCDC datasets (e.g., CCDC 2129140) .
GC-MS Identifies trace impurities in flavor studies.Detected this compound in pg-level concentrations using ion extraction .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when analyzing this compound complexes?

  • Overlapping Peaks in GC-MS : Use deconvolution software (e.g., AMDIS) to isolate target ion fragments (e.g., m/z 79, 121) from co-eluting compounds like propylene glycol .
  • Ambiguous NMR Signals : Employ 2D NMR (COSY, HSQC) to resolve proton-proton correlations in crowded spectra, particularly for Schiff base derivatives .
  • Crystallographic Discrepancies : Cross-validate SC-XRD data with computational models (DFT) to confirm bond lengths/angles in metal-ligand complexes .

Q. What role does this compound play in designing bioactive metal complexes, and how do experimental conditions influence efficacy?

  • Anticancer Applications : Water-soluble Cu(II)-2-Acetylpyridine complexes exhibit redox activity, enabling catalytic ketone reduction under mild conditions. Key parameters:
    • pH Control : Maintain pH 7–8 to stabilize ligand coordination .
    • Solvent Choice : Methanol/water mixtures enhance complex solubility and reactivity .
  • Zebrafish Studies : this compound derivatives modulate appetite and development. Dose optimization (e.g., 0.1–1.0 µM) is critical to avoid neurotoxicity .

Q. How can computational methods complement experimental data in studying this compound interactions?

  • Molecular Dynamics (MD) : Simulate ligand binding kinetics in metalloenzyme mimics.
  • DFT Calculations : Predict electronic transitions (e.g., d-d transitions in Cu(II) complexes) and compare with UV-Vis spectra .
  • Docking Studies : Model interactions between this compound derivatives and biological targets (e.g., kinase enzymes) to prioritize synthesis .

Q. Safety and Reproducibility

Q. What protocols ensure safe handling of this compound in laboratory settings?

  • PPE Requirements : Nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (GHS Category 3: Respiratory irritation) .
  • Waste Disposal : Neutralize acidic byproducts before disposal; consult institutional guidelines for solvent recycling .

Q. How can researchers enhance reproducibility in this compound-based studies?

  • Detailed Supplemental Data : Publish crystallographic CCDC codes, synthetic protocols, and raw spectral data .
  • Reagent Documentation : Specify batch numbers and purity grades (e.g., ≥99% Sigma-Aldrich) to minimize variability .
  • Statistical Rigor : Triplicate experiments with error margins <5% for biological assays .

Properties

IUPAC Name

1-pyridin-2-ylethanone
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InChI

InChI=1S/C7H7NO/c1-6(9)7-4-2-3-5-8-7/h2-5H,1H3
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InChI Key

AJKVQEKCUACUMD-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)C1=CC=CC=N1
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Molecular Formula

C7H7NO
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DSSTOX Substance ID

DTXSID7024409
Record name 1-(2-Pyridyl)-1-ethanone
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Molecular Weight

121.14 g/mol
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Physical Description

Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS], Colourless to yellow liquid; Tobacco-like, popcorn, heavy-oily-fatty aroma
Record name 2-Acetylpyridine
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Boiling Point

189.00 to 193.00 °C. @ 760.00 mm Hg
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Solubility

Soluble in ether and acids, Soluble (in ethanol)
Record name 2-Acetylpyridine
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Density

1.077-1.084
Record name 2-Acetylpyridine
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Vapor Pressure

0.37 [mmHg]
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CAS No.

1122-62-9, 30440-88-1
Record name 2-Acetylpyridine
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Record name Acetylpyridine (mixed isomers)
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Record name Ethanone, 1-(2-pyridinyl)-
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Record name 1-(2-Pyridyl)-1-ethanone
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Record name Methyl 2-pyridyl ketone
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Synthesis routes and methods I

Procedure details

To a solution of 22.5 g (187 mmoles) 2-acetylpyridine dissolved in 350 ml of purified chloroform was added 25 g (93 mmoles) of TeCl4. The reaction solution was refluxed for 10 hours under an argon atmosphere, a red-brown solid forming. The reaction solution was filtered and the solid washed with chloroform and air dried to give 32 g of red-brown solid (m.p.: gums 85° C., murky red melt by 110° C.). This product is insoluble in CHCl3, CH2Cl2, acetone and benzene, but soluble in dimethylformamide. Elemental analysis confirmed the presence of the title compound.
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Synthesis routes and methods II

Procedure details

An electrically heated tubular reactor with an i. d. of 12 mm was filled with 15 ml (≈15 g) of catalyst prepared according to EP-A-0 352 674, example 1. Over a period of 63 h, a mixture of butyl nicotinate (104 g), water (162 g) and acetic acid (606 g) was metered using a precision pump to the reactor operating at 405° C. From the reaction mixture, 30 g of acetyl pyridine, 3 g of pyridine and 26 g of butyl nicotinate were obtained. This corresponded to a yield of 43% 3-acetylpyridine at a butyl nicotinate conversion of 75% (selectivity 58%). The selectivity of pyridine formation was 5%.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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